Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS No.: 2141577-06-0
Cat. No.: VC4869218
Molecular Formula: C15H26INO3
Molecular Weight: 395.281
* For research use only. Not for human or veterinary use.
![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate - 2141577-06-0](/images/structure/VC4869218.png)
Specification
CAS No. | 2141577-06-0 |
---|---|
Molecular Formula | C15H26INO3 |
Molecular Weight | 395.281 |
IUPAC Name | tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Standard InChI | InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3 |
Standard InChI Key | OSKSAQBYSYHWQH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound is systematically named tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, reflecting its spirocyclic architecture. The molecular formula is C₁₄H₂₄INO₄, with a molecular weight of 397.25 g/mol . The spiro[5.5]undecane core consists of two fused cyclohexane rings sharing a single atom (spiro carbon), with one ring containing an oxygen atom (1-oxa) and the other a nitrogen atom (9-aza). The iodomethyl group (-CH₂I) at position 2 and the tert-butyl ester (-COO-t-Bu) at position 9 are critical functional groups influencing reactivity.
Table 1: Key Identifiers and Molecular Properties
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step procedures, as evidenced by analogous spirocyclic compounds . A generalized approach includes:
-
Spiro Ring Formation: Cyclization of a bis-halogenated precursor to construct the spiro[5.5]undecane core.
-
Functionalization:
-
Introduction of the iodomethyl group via nucleophilic substitution (e.g., reaction with NaI in acetone).
-
Protection of the amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
-
Example Protocol (Adapted from ):
-
Step 1: Cyclization of 1,5-dibromopentane with a diamine under basic conditions to form the azaspiro intermediate.
-
Step 2: Iodination at position 2 using KI in the presence of a phase-transfer catalyst.
-
Step 3: Boc protection of the amine using Boc anhydride and DMAP.
Optimization Challenges
-
Regioselectivity: Ensuring iodination occurs exclusively at position 2 requires careful control of reaction conditions (e.g., temperature, solvent polarity).
-
Stereochemical Control: The spiro junction may lead to diastereomers, necessitating chiral resolution techniques.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclization | K₂CO₃, DMF, 80°C, 12h | 65–70% |
Iodination | NaI, acetone, reflux, 6h | 50–55% |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, rt, 4h | 85–90% |
Physicochemical Properties
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume